molecular formula C21H21ClN4OS B2627351 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2,6-dimethylphenyl)acetamide CAS No. 1251598-54-5

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2627351
CAS No.: 1251598-54-5
M. Wt: 412.94
InChI Key: OIQPJAGZWBZTIF-UHFFFAOYSA-N
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Description

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a 4-chlorobenzylamino group and a thioether linkage to an acetamide moiety, which is further substituted with a 2,6-dimethylphenyl group. The unique structure of this compound suggests it may have interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the 4-Chlorobenzylamino Group: This step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with 4-chlorobenzylamine, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Thioether Formation: The thioether linkage is introduced by reacting the amino-substituted pyrimidine with a thiol derivative, such as 2-mercaptoacetic acid, under mild conditions.

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with 2,6-dimethylphenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore. The presence of the pyrimidine ring and the thioether linkage suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. The structural features of the compound could be optimized to enhance its activity and selectivity towards specific biological targets, potentially leading to the development of new drugs.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties might make it suitable for specialized applications in materials science or catalysis.

Mechanism of Action

The mechanism of action of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2,6-dimethylphenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate access and thus blocking the enzyme’s activity.

    Receptor Modulation: It might act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA Interaction: The compound could intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(phenyl)acetamide: Similar structure but lacks the 2,6-dimethyl substitution on the phenyl ring.

    2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2,6-dimethylphenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

The uniqueness of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2,6-dimethylphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,6-dimethylphenyl group may enhance its lipophilicity and potentially improve its interaction with hydrophobic pockets in biological targets.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4OS/c1-14-4-3-5-15(2)21(14)26-19(27)12-28-20-10-18(24-13-25-20)23-11-16-6-8-17(22)9-7-16/h3-10,13H,11-12H2,1-2H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQPJAGZWBZTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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